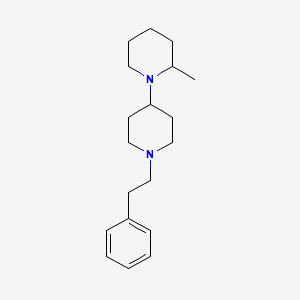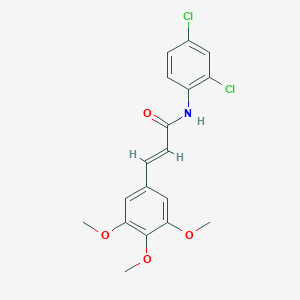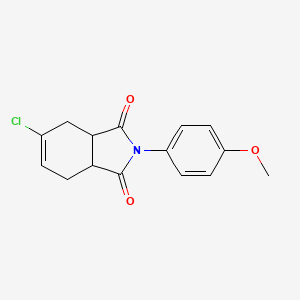![molecular formula C22H29NO B5186693 6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)
6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, also known as (+)-Methamphetamine or crystal meth, is a powerful stimulant drug that affects the central nervous system. It is a highly addictive drug that has been classified as a Schedule II drug by the United States Drug Enforcement Administration (DEA). The drug has been used for both medicinal and recreational purposes, but its abuse potential has led to strict regulations on its use and distribution.
Mécanisme D'action
The mechanism of action of (+)-Methamphetamine involves the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. The drug binds to the transporters that are responsible for the reuptake of these neurotransmitters, leading to their increased release and accumulation in the synaptic cleft.
Biochemical and Physiological Effects:
The use of (+)-Methamphetamine can lead to several biochemical and physiological effects. These include increased heart rate and blood pressure, decreased appetite, and increased energy and alertness. The drug can also lead to the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (+)-Methamphetamine in laboratory experiments can have advantages and limitations. The drug's ability to increase the release of neurotransmitters can be useful in studying the mechanisms of neurotransmitter release and reuptake. However, the drug's potential for abuse and addiction can make it difficult to control the doses used in experiments.
Orientations Futures
There are several future directions for the study of (+)-Methamphetamine. One area of research is the development of new drugs that can be used to treat addiction to the drug. Another area of research is the development of new drugs that can mimic the effects of the drug without the potential for abuse and addiction. Additionally, research is needed to better understand the long-term effects of the drug on the brain and body.
In conclusion, (+)-Methamphetamine is a powerful stimulant drug that has both potential therapeutic uses and a high potential for abuse and addiction. Its synthesis is a complex process that requires specialized knowledge and equipment. The drug's mechanism of action involves the release of neurotransmitters in the brain, leading to several biochemical and physiological effects. While the drug has advantages in laboratory experiments, its potential for abuse and addiction can make it difficult to control doses. Future research directions include the development of new drugs for addiction treatment and a better understanding of the long-term effects of the drug.
Méthodes De Synthèse
The synthesis of (+)-Methamphetamine is a complex process that involves several steps. The most common method used for its synthesis is the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. This process involves the use of hazardous chemicals and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
Despite its negative reputation, (+)-Methamphetamine has been studied for its potential therapeutic uses. Research has shown that the drug may have applications in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. It has also been studied for its potential use in the treatment of Parkinson's disease and depression.
Propriétés
IUPAC Name |
6-[(2-methoxynaphthalen-1-yl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-21(2)11-17-12-22(3,14-21)15-23(17)13-19-18-8-6-5-7-16(18)9-10-20(19)24-4/h5-10,17H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNVHNDGZUOYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=CC=CC=C43)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)

![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)
